5-Bromo-2-cyclopropyl-1,3-oxazole
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Overview
Description
5-Bromo-2-cyclopropyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 2-cyclopropyl-1,3-oxazole using bromine or N-bromosuccinimide as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions include various substituted oxazoles, azides, and thiols, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-2-cyclopropyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism by which 5-Bromo-2-cyclopropyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
- **2-Cyclopropyl-1,3-oxazoline
2-Cyclopropyl-1,3-oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-2-cyclopropyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGPJXRFHGZHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391737-94-2 |
Source
|
Record name | 5-bromo-2-cyclopropyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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